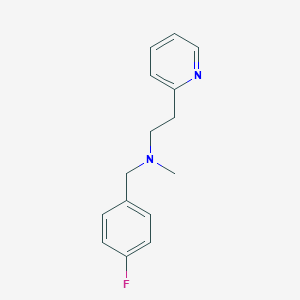
2-(4-Methoxyphenyl)-2-oxoethyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-2-oxoethyl 4-methylbenzenesulfonate, also known as MMS, is a chemical compound that has been widely used in scientific research. It is a sulfonated ester that is commonly used as a crosslinking agent in various biological and chemical applications. MMS is a versatile compound that has numerous applications in the field of biochemistry and biotechnology.
Mechanism of Action
2-(4-Methoxyphenyl)-2-oxoethyl 4-methylbenzenesulfonate is a crosslinking agent that works by forming covalent bonds between two or more molecules. It reacts with the amino and carboxyl groups of proteins, peptides, and nucleic acids to form stable crosslinks. The crosslinks formed by 2-(4-Methoxyphenyl)-2-oxoethyl 4-methylbenzenesulfonate can be used to study protein-protein interactions, protein-DNA interactions, and the structure of biomolecules.
Biochemical and Physiological Effects:
2-(4-Methoxyphenyl)-2-oxoethyl 4-methylbenzenesulfonate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cholinesterase and acetylcholinesterase. 2-(4-Methoxyphenyl)-2-oxoethyl 4-methylbenzenesulfonate has also been shown to induce apoptosis in cancer cells. Additionally, 2-(4-Methoxyphenyl)-2-oxoethyl 4-methylbenzenesulfonate has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
2-(4-Methoxyphenyl)-2-oxoethyl 4-methylbenzenesulfonate has several advantages as a crosslinking agent in lab experiments. It is a highly efficient crosslinking agent that forms stable crosslinks. 2-(4-Methoxyphenyl)-2-oxoethyl 4-methylbenzenesulfonate is also easy to use and can be used in a wide range of experimental conditions. However, 2-(4-Methoxyphenyl)-2-oxoethyl 4-methylbenzenesulfonate has some limitations. It can react with other molecules in addition to the target molecule, which can lead to non-specific crosslinking. Additionally, 2-(4-Methoxyphenyl)-2-oxoethyl 4-methylbenzenesulfonate can be toxic to cells at high concentrations.
Future Directions
There are several future directions for the use of 2-(4-Methoxyphenyl)-2-oxoethyl 4-methylbenzenesulfonate in scientific research. One potential application is in the development of drug delivery systems. 2-(4-Methoxyphenyl)-2-oxoethyl 4-methylbenzenesulfonate could be used as a crosslinking agent to form stable drug delivery vehicles that can release drugs in a controlled manner. Another potential application is in the development of biomaterials. 2-(4-Methoxyphenyl)-2-oxoethyl 4-methylbenzenesulfonate could be used to crosslink polymers to form stable and biocompatible materials. Additionally, 2-(4-Methoxyphenyl)-2-oxoethyl 4-methylbenzenesulfonate could be used in the study of protein-protein interactions and protein-DNA interactions in vivo.
Synthesis Methods
2-(4-Methoxyphenyl)-2-oxoethyl 4-methylbenzenesulfonate can be synthesized by the reaction of 4-methylbenzenesulfonyl chloride with 4-methoxyphenylacetic acid in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that is soluble in organic solvents such as dichloromethane and chloroform.
Scientific Research Applications
2-(4-Methoxyphenyl)-2-oxoethyl 4-methylbenzenesulfonate has been widely used in scientific research as a crosslinking agent for proteins, peptides, and nucleic acids. It is also used as a tool for studying protein-protein interactions and protein-DNA interactions. 2-(4-Methoxyphenyl)-2-oxoethyl 4-methylbenzenesulfonate has been used in the development of drug delivery systems and in the synthesis of biomaterials.
properties
Product Name |
2-(4-Methoxyphenyl)-2-oxoethyl 4-methylbenzenesulfonate |
|---|---|
Molecular Formula |
C16H16O5S |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H16O5S/c1-12-3-9-15(10-4-12)22(18,19)21-11-16(17)13-5-7-14(20-2)8-6-13/h3-10H,11H2,1-2H3 |
InChI Key |
CPHWARAENVYTNF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(=O)C2=CC=C(C=C2)OC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





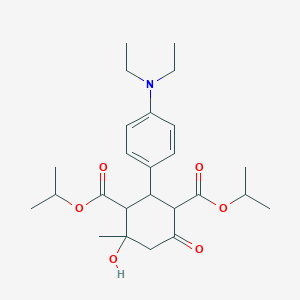
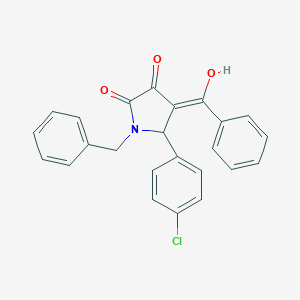
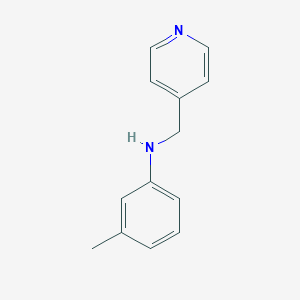

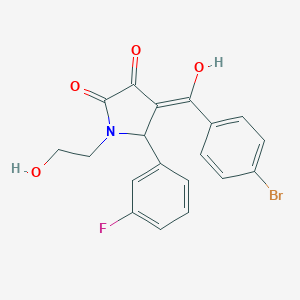

![1-Benzoyl-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B248837.png)

![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B248841.png)

